Otssp167 - 1431697-89-0

Otssp167

Catalog Number: EVT-277909
CAS Number: 1431697-89-0
Molecular Formula: C25H28Cl2N4O2
Molecular Weight: 487.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

OTSSP167 is a small molecule kinase inhibitor. [] While initially characterized as a potent inhibitor for maternal embryonic leucine zipper kinase (MELK), [] it exhibits off-target activity against other kinases as well. [] OTSSP167 is currently in Phase I/II clinical trials for various solid tumors. [, , ] It is also being investigated as a potential therapeutic agent for hematologic malignancies and other diseases. [, , , , , , ]

Future Directions
  • Explore combination therapies: Combining OTSSP167 with other anti-cancer agents may enhance therapeutic efficacy and overcome drug resistance. []

Venetoclax

Relevance: OTSSP167 synergized with venetoclax in inducing cell death in chronic lymphocytic leukemia (CLL) cells. This synergistic effect was associated with a reduction in TRAF1, MCL-1, and BCL-2 proteins. [] This suggests that combining OTSSP167 with venetoclax might be a promising therapeutic strategy for treating CLL, particularly in cases with TRAF1 overexpression.

XL-228

Relevance: Similar to OTSSP167, XL-228 inhibits PKN1 in the nanomolar range and induced a dose-dependent loss of TRAF1 in RAJI cells. [] This suggests that XL-228 could be another potential therapeutic agent for CLL by targeting the PKN1-TRAF1 signaling axis.

AZD1775

Relevance: Combination treatment with AZD1775 and OTSSP167 enhanced the cytotoxic effects of OTSSP167 in in vitro models of adrenocortical carcinoma (ACC). [] This synergistic effect was characterized by an increase in mitotic entry and caspase-mediated apoptosis. These findings suggest that the combination of OTSSP167 and AZD1775 could be a promising therapeutic strategy for ACC.

6-Thio-dG

Relevance: Both 6-Thio-dG and OTSSP167 have shown efficacy in preclinical models of diffuse intrinsic pontine glioma (DIPG). [, ] While OTSSP167 targets MELK, 6-Thio-dG disrupts DNA synthesis. Combining these two agents could potentially enhance treatment efficacy in DIPG.

Trametinib

Relevance: Combined treatment of atypical teratoid/rhabdoid tumor (AT/RT) cells with OTSSP167 and trametinib showed strongly synergistic cytotoxicity at low nanomolar concentrations. [] This synergistic effect was confirmed in vivo using AT/RT xenograft models. The findings suggest that MEK/MELK inhibition through the combination of OTSSP167 and trametinib represents a promising targeted therapy strategy for AT/RT.

Doxorubicin

Relevance: In intrahepatic cholangiocarcinoma (iCCA) cell lines, the combination of OTSSP167 and doxorubicin resulted in enhanced growth suppression compared to either drug alone. [] This synergistic effect suggests that combining OTSSP167 with doxorubicin could potentially improve treatment outcomes in iCCA patients.

Auranofin

Relevance: The combination of IPA-3 (a PAK1 inhibitor) or OTSSP167 with auranofin has been proposed as a potential therapeutic option for EGFR mutant, KRAS mutant, and squamous cell non-small cell lung cancer (NSCLC). [] While the specific interactions between these compounds have not been fully elucidated, this combination therapy may offer a novel strategy for treating NSCLC with these specific genetic alterations.

Source and Classification

OTSSP167 was developed through high-throughput screening of a diverse compound library, leading to its identification as a potent inhibitor of MELK kinase activity. The compound belongs to the class of selective kinase inhibitors and has been classified as an investigational drug with potential applications in cancer therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of OTSSP167 involves several key steps, primarily focusing on the modification of a naphthyridine core structure. The compound features a 1,5-naphthyridine backbone with specific functional groups that enhance its inhibitory potency against MELK. The synthesis process includes:

  1. Starting Material: The initial compound is derived from commercially available naphthyridine derivatives.
  2. Functionalization: Key modifications include the introduction of a methylketone at the 3-position, a dimethylaminomethyl group at the 4-position, and a dichloro-4-hydroxyphenyl group at the 6-position.
  3. Purification: The final product is purified using standard organic chemistry techniques such as column chromatography to ensure high purity suitable for biological assays .
Molecular Structure Analysis

Structure and Data

The molecular structure of OTSSP167 can be described as follows:

  • Chemical Formula: C₁₄H₁₈Cl₂N₂O
  • Molecular Weight: Approximately 303.21 g/mol
  • Core Structure: The 1,5-naphthyridine core is critical for its binding affinity to MELK.

The compound's three-dimensional structure allows it to fit into the ATP-binding site of MELK, thereby inhibiting its kinase activity effectively .

Chemical Reactions Analysis

Reactions and Technical Details

OTSSP167 primarily functions as an inhibitor by competing with ATP for binding to the active site of MELK. Key reactions include:

  • Kinase Inhibition: OTSSP167 inhibits MELK-mediated phosphorylation of downstream substrates such as FOXM1 and EZH2, which are involved in cell cycle regulation and oncogenesis.
  • Cellular Impact: In vitro studies have demonstrated that treatment with OTSSP167 leads to decreased phosphorylation levels of specific proteins associated with cancer progression, thereby inducing apoptosis in cancer cells .
Mechanism of Action

Process and Data

The mechanism by which OTSSP167 exerts its effects involves several critical steps:

  1. Binding: OTSSP167 binds to the ATP-binding pocket of MELK, preventing ATP from accessing the site.
  2. Phosphorylation Inhibition: This binding results in the inhibition of phosphorylation events critical for cell cycle progression and survival.
  3. Impact on Cancer Stem Cells: By inhibiting MELK activity, OTSSP167 reduces mammosphere formation in breast cancer cells, indicating its role in targeting cancer stem cell populations .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: OTSSP167 is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant data from studies indicate that OTSSP167 has an IC50 value of 0.41 nM against MELK, showcasing its potency as an inhibitor .

Applications

Scientific Uses

OTSSP167 has several potential applications in scientific research and clinical settings:

  • Cancer Research: Its primary application is in cancer therapy, particularly for cancers where MELK is overexpressed or plays a critical role in tumorigenesis.
  • Preclinical Studies: It has shown promise in preclinical models for various cancers, including breast cancer and lymphoma, demonstrating significant anti-tumor effects both in vitro and in vivo.
  • Biomarker Development: Research involving OTSSP167 has led to the identification of biomarkers for assessing MELK activity, which could facilitate patient stratification in clinical trials .

Properties

CAS Number

1431697-89-0

Product Name

Otssp167

IUPAC Name

1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone

Molecular Formula

C25H28Cl2N4O2

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C25H28Cl2N4O2/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29)

InChI Key

DKZYXHCYPUVGAF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl

Solubility

Soluble in DMSO

Synonyms

OTSSP167 free base; OTSSP 167; OTSSP-167; OTS167; OTS-167; OTS 167.

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.